GLP-1R agonist 2, also known as DMB or TTP-054, is a small molecule, non-peptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R). Unlike endogenous GLP-1 and clinically approved peptide-based drugs (e.g., semaglutide, liraglutide), which are mainstays in metabolic disease therapy, this compound offers a distinct chemical scaffold for investigating GLP-1R signaling. Its primary procurement value lies in its utility as a research tool for in vitro and in vivo models of diabetes and obesity where a non-peptide agonist is required for specific experimental designs, such as oral dosing studies or investigations into allosteric receptor modulation.
Direct substitution of GLP-1R Agonist 2 with peptide-based agonists like Semaglutide or Exenatide is inappropriate for most research applications due to fundamental differences in molecular class, pharmacokinetics, and mechanism of action. Peptide agonists are large molecules administered via injection, while this compound is a small molecule suitable for oral administration and formulation development. Furthermore, as a non-peptide, it engages the receptor differently, potentially acting as an allosteric modulator, which can lead to distinct downstream signaling outcomes compared to orthosteric peptide ligands. This makes it a specific tool for studying non-peptide receptor activation or for experiments where oral bioavailability is a critical design parameter, rendering peptide substitutes unsuitable.
GLP-1R Agonist 2 demonstrates reliable solubility in Dimethyl Sulfoxide (DMSO), a standard solvent for in vitro screening and stock solution preparation. Technical datasheets from multiple suppliers consistently report high solubility, with values specified up to 70 mg/mL, ensuring the feasibility of preparing concentrated stock solutions for cell-based assays. In contrast, peptide-based agonists require aqueous buffer systems and have specific handling requirements to prevent aggregation and degradation, making them less straightforward for high-throughput screening workflows.
| Evidence Dimension | Solubility in standard laboratory solvent |
| Target Compound Data | Soluble in DMSO; reported up to 70 mg/mL |
| Comparator Or Baseline | Peptide agonists (e.g., GLP-1 (7-37)): Require aqueous buffers, prone to stability/solubility issues outside of specific pH and salt conditions. |
| Quantified Difference | Qualitatively different solvent system requirement (organic vs. aqueous). |
| Conditions | Standard laboratory conditions for stock solution preparation. |
This ensures straightforward preparation of high-concentration stock solutions for cell-based assays and simplifies handling compared to peptide alternatives.
This compound is a potent agonist at the human GLP-1 receptor, reliably stimulating downstream signaling. In a widely used functional assay measuring cAMP accumulation in BHK cells expressing the recombinant human receptor, it demonstrated an EC50 value of 101 nM. It also binds to the receptor with a KB of 26.3 nM. While peptide agonists like native GLP-1 often show picomolar potency, the well-characterized nanomolar potency of this small molecule provides a reliable and cost-effective tool for receptor activation in cellular models without the handling complexities of peptides.
| Evidence Dimension | Functional Potency (cAMP accumulation) |
| Target Compound Data | EC50 = 101 nM |
| Comparator Or Baseline | Native GLP-1 (peptide): Typically low picomolar EC50 (e.g., ~0.009 nM). |
| Quantified Difference | Different potency range (nanomolar small molecule vs. picomolar peptide). |
| Conditions | cAMP accumulation assay in cells expressing recombinant human GLP-1R. |
Provides a well-documented potency level for dose-response studies, ensuring reproducible receptor activation in cell-based screening and mechanistic studies.
Beyond cell-based activity, GLP-1R Agonist 2 has proven efficacy in animal models, a critical factor for procurement decisions involving in vivo studies. When administered to mice at a dose of 5 µmol/kg, it effectively reduces fasting plasma glucose levels. It also potentiates glucose-induced insulin secretion in isolated pancreatic islets from wild-type mice, an effect that is absent in islets from GLP-1R knockout mice, confirming its on-target mechanism. This provides buyers with confidence in its biological activity and specificity for preclinical research.
| Evidence Dimension | In Vivo Glucose Lowering |
| Target Compound Data | Reduces fasting plasma glucose in mice at 5 µmol/kg. |
| Comparator Or Baseline | Vehicle control or wild-type vs. knockout model. |
| Quantified Difference | Statistically significant reduction in plasma glucose vs. baseline/control. |
| Conditions | In vivo mouse model. |
This confirms the compound is not just a cell-based tool but is bioactive in a whole-animal system, justifying its procurement for preclinical efficacy studies.
The compound's defined solubility in DMSO and established nanomolar potency make it a suitable choice for cell-based high-throughput screening campaigns and for mechanistic studies designed to probe the allosteric modulation of the GLP-1 receptor, where a non-peptide chemical scaffold is essential.
Given its identity as an orally active small molecule (TTP-054) and its demonstrated ability to lower plasma glucose in mice, this compound is a primary choice for researchers conducting preclinical studies on the efficacy of oral GLP-1R agonists in models of diabetes or obesity.
With confirmed on-target activity in both cells and animals, this agonist serves as a reliable tool compound to validate the role of GLP-1R signaling in new therapeutic areas or disease models, such as neuroprotection, where its effects have been explored. Its use in GLP-1R knockout models confirms that its biological effects are mediated specifically through the intended receptor.
Irritant